Dimethyl butylmalonate
Overview
Description
Dimethyl butylmalonate is an organic compound that belongs to the class of malonic esters. It is characterized by the presence of two ester groups attached to a central carbon atom, which is also bonded to a butyl group. This compound is widely used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl butylmalonate can be synthesized through the alkylation of dimethyl malonate with butyl halides. The reaction typically involves the use of a base, such as sodium ethoxide, to deprotonate the dimethyl malonate, forming an enolate ion. This enolate ion then undergoes a nucleophilic substitution reaction with a butyl halide, such as butyl bromide, to form this compound .
Industrial Production Methods
In an industrial setting, the preparation of this compound involves similar steps but on a larger scale. The reaction is carried out in a reactor where dimethyl malonate, butyl halide, and a base are combined under controlled conditions. The mixture is heated under reflux to ensure complete reaction, and the product is then purified through distillation .
Chemical Reactions Analysis
Types of Reactions
Dimethyl butylmalonate undergoes several types of chemical reactions, including:
Alkylation: The enolate form of this compound can react with various alkyl halides to form substituted malonates.
Hydrolysis: Acidic or basic hydrolysis of this compound yields butylmalonic acid and methanol.
Decarboxylation: Upon heating, this compound can undergo decarboxylation to form butyl acetate and carbon dioxide.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Alkyl Halides: Butyl bromide, methyl iodide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Alkylation: Substituted malonates.
Hydrolysis: Butylmalonic acid, methanol.
Decarboxylation: Butyl acetate, carbon dioxide.
Scientific Research Applications
Dimethyl butylmalonate is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients.
Agriculture: Employed in the production of agrochemicals and pesticides.
Material Science: Utilized in the development of new materials and polymers
Mechanism of Action
The mechanism of action of dimethyl butylmalonate involves its ability to form enolate ions, which are highly reactive intermediates in organic synthesis. These enolate ions can participate in various nucleophilic substitution and addition reactions, leading to the formation of new carbon-carbon bonds. The presence of ester groups also allows for hydrolysis and decarboxylation reactions, making it a versatile reagent in organic chemistry .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl malonate
- Diethyl malonate
- Butylmalonic acid
Uniqueness
Dimethyl butylmalonate is unique due to the presence of the butyl group, which imparts different reactivity and physical properties compared to other malonic esters. This makes it particularly useful in specific synthetic applications where the butyl group is desired .
Properties
IUPAC Name |
dimethyl 2-butylpropanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-4-5-6-7(8(10)12-2)9(11)13-3/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCBPUQNMGFVAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10960141 | |
Record name | Dimethyl butylpropanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10960141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39520-22-4 | |
Record name | 1,3-Dimethyl 2-butylpropanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39520-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl butylmalonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039520224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 39520-22-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71209 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimethyl butylpropanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10960141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl butylmalonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.518 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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